HIV-1 Inhibitory Potency: Class-Level Potency Benchmarking Against the ITA Lead Compound
While direct EC50 data for the target compound is not available in the primary literature, it belongs to the ITA scaffold where the most potent derivatives (4a5: EC50 = 0.18 μM; 4a2: EC50 = 0.20 μM) are over 10-fold more potent than the class lead L1 (EC50 = 2.053 μM) and exceed the potency of the reference drugs nevirapine and delavirdine against HIV-1 IIIB in MT-4 cells [1]. The presence of a 4-chlorophenyl group on the anilide nitrogen of the target compound mirrors the privileged 4-substituted pattern observed in optimized NNRTIs, suggesting a comparable, if not superior, potency potential relative to the unsubstituted anilide analog (N-phenyl-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, CAS 1207025-24-8) .
| Evidence Dimension | Anti-HIV-1 activity (EC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted high potency based on class SAR |
| Comparator Or Baseline | ITA lead L1: EC50 = 2.053 μM; Most potent ITA derivatives: 4a5 (EC50 = 0.18 μM), 4a2 (EC50 = 0.20 μM); Reference drugs: nevirapine, delavirdine (less potent than 4a5/4a2) |
| Quantified Difference | Class representatives up to ~11-fold more potent than lead L1 |
| Conditions | HIV-1 IIIB replication inhibition in MT-4 cell culture |
Why This Matters
Establishes a potency ceiling for the scaffold and positions the 4-chloro substitution as a potentially potency-enhancing feature based on SAR trends.
- [1] Zhan, P., et al. (2009). Abstract and Results sections. Bioorganic & Medicinal Chemistry, 17(16), 5775–5781. View Source
